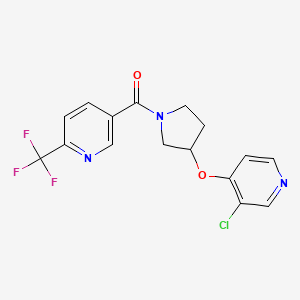

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O2/c17-12-8-21-5-3-13(12)25-11-4-6-23(9-11)15(24)10-1-2-14(22-7-10)16(18,19)20/h1-3,5,7-8,11H,4,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNDCIZXVJDUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis typically starts with the preparation of individual components: the 3-chloropyridin-4-yl group and the 6-(trifluoromethyl)pyridin-3-yl group.

These intermediates are then linked via an etherification reaction using suitable coupling reagents under controlled conditions. For instance, an alkoxide may react with a halopyridine derivative in the presence of a base to form the desired ether linkage.

The final step often involves a Friedel-Crafts type acylation to introduce the methanone group, followed by purification techniques such as column chromatography or recrystallization to yield the pure product.

Industrial Production Methods:

Industrial-scale production often employs continuous flow chemistry to enhance the efficiency and yield of the process.

Catalytic systems and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) are employed to ensure high purity and consistent quality of the final compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidative processes, particularly at the pyrrolidin-1-yl moiety.

Reduction: : Selective reduction reactions might target the methanone group to yield alcohol derivatives.

Substitution: : The chlorine and trifluoromethyl groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide under mild conditions.

Reduction: : Hydride sources such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents at elevated temperatures.

Major Products Formed from These Reactions:

Oxidation: : Ketone derivatives at the pyrrolidin-1-yl position.

Reduction: : Alcohol derivatives at the methanone position.

Substitution: : Diverse derivatives depending on the nature of the nucleophile used.

Scientific Research Applications: The compound has found applications across several domains:

As a synthetic intermediate in the preparation of more complex molecules.

As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic activity.

Investigated for its potential as an enzyme inhibitor, targeting specific biological pathways.

Studied for its role in modifying cell signaling pathways due to its structural mimicry of biological molecules.

Potential therapeutic applications in the development of drugs for treating various conditions, such as inflammation and neurological disorders.

Assessed for its binding affinity to specific receptors, contributing to drug discovery processes.

Used in the development of agrochemicals due to its ability to interact with biological systems.

Incorporated into materials science for the preparation of specialized polymers and coatings.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors.

The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

The pyrrolidine ring provides a rigid framework that can engage in hydrogen bonding and π-π interactions, contributing to the compound's specificity and potency.

Comparison with Similar Compounds

Structural Similarity Analysis

Using graph-based comparison methods (as noted in ), the compound shares substructures with other pyridine derivatives but differs in substituent type and position:

Key Observations :

- The target’s trifluoromethyl group enhances lipophilicity (logP ~3.5) compared to the methoxy group in the compound (logP ~1.8).

- The chlorine atom at pyridine position 3 may improve binding affinity via halogen bonding, unlike the indole or phenyl groups in .

- The pyrrolidine-ether linkage offers greater flexibility than rigid dihydropyrazole or indole systems.

Chemoinformatic Similarity Assessment

As discussed in , the Tanimoto coefficient (Tc) quantifies similarity using binary structural fingerprints. For example:

Functional Implications

- Metabolic Stability: The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to methoxy or ethanone substituents.

- Conformational Flexibility : The pyrrolidine-ether linkage allows adaptive binding, unlike rigid scaffolds in dihydropyrazole derivatives.

Research Findings and Data Gaps

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of several functional groups, including:

- Chloropyridine : Known for its role in various biological processes.

- Pyrrolidine : A cyclic amine that often participates in biological interactions.

- Trifluoromethyl group : Enhances the lipophilicity and metabolic stability.

The molecular formula is C15H14ClF3N2O, with a molecular weight of 320.73 g/mol. The presence of diverse heterocycles suggests that this compound may interact with multiple biological targets.

Antiviral Potential

Initial studies indicate that the compound may possess antiviral properties. Interaction studies suggest potential binding with viral proteins or cellular receptors, which could elucidate its mechanism of action against specific viruses. Molecular docking simulations are recommended to characterize these interactions further.

Anticancer Activity

The compound's structural analogs have shown promising anticancer activity. For instance, similar pyrrolidine derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.

Study 1: Antiviral Activity

A recent study explored the antiviral activity of structurally similar compounds against enterovirus A71. The findings indicated that modifications in the pyridine and pyrrolidine moieties significantly affected the compounds' inhibitory activities against viral proteins, suggesting a potential pathway for developing antiviral agents based on this scaffold .

Study 2: Anticancer Evaluation

In another study focusing on pyrrolidine derivatives, compounds were screened for cytotoxicity against various cancer cell lines including MCF-7 and HeLa. Results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Structure | Lacks chlorine substitution; potential for different biological activity |

| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Structure | Contains a benzamide structure; different reactivity profile |

| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Structure | Features an amino group; potential for different interactions |

The unique combination of chlorinated pyridine and pyrrolidine structures in this compound may confer distinct biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.